molecular formula C7H11NO5 B578506 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1254966-66-9

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No. B578506
M. Wt: 189.167
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane oxalate is a compound used as an intermediate in pharmaceutical and chemical synthesis . It is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The compound is usually stored in a cool, dry place in a tightly closed container .


Molecular Structure Analysis

The molecular formula of 2-Oxa-6-azaspiro[3.3]heptane is C5H9NO . Its molecular weight is 99.13 . The InChI key for this compound is HPJALMWOZYIZGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The deprotection step in its synthesis is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water . It is usually stored in a cool, dry place in a tightly closed container .

Scientific Research Applications

Improved Synthesis and Properties

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed. The isolation as a sulfonic acid salt instead yields a more stable and soluble product, enabling a broader range of reaction conditions for this spirobicyclic compound (van der Haas et al., 2017).

Cycloaddition Reactions

2-Oxa-6-azaspiro[3.3]heptane derivatives are obtained through regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones, resulting in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of diastereoisomers (Molchanov & Tran, 2013).

Synthesis of Benzimidazole Derivatives

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the synthesis of [1,2-a] ring-fused benzimidazoles (Gurry, McArdle, & Aldabbagh, 2015).

Development of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a gateway to novel compounds, offering a convenient entry point to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has been accomplished. These amino acids add to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Novel Spirocyclic Azetidines

Methods for synthesizing various novel angular azaspiro[3.3]heptanes have been developed. These include practical syntheses of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, useful in drug discovery (Guerot et al., 2011).

Manufacturing Route to MCHr1 Antagonist

Process development for an efficient manufacturing route to a MCHr1 antagonist includes the scalable synthesis of the 6-oxa-2-azaspiro[3.3]heptane building block (Golden et al., 2016).

Drug Metabolism and Biocatalysis

The compound AZD1979, containing a 2-oxa-6-azaspiro[3.3]heptane moiety, was studied for its metabolism, revealing that microsomal epoxide hydrolase can catalyze hydration and ring opening of the oxetanyl moiety, expanding the substrate specificity of this enzyme (Li et al., 2016).

Antibacterial Activity

Novel azaspiro[2.4]heptane derivatives have shown potent antibacterial activity against respiratory pathogens, demonstrating the therapeutic potential of these compounds (Odagiri et al., 2013).

Safety And Hazards

The compound is flammable and poses a moderate fire hazard when exposed to heat or flame . Its vapour forms an explosive mixture with air and may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers .

Future Directions

The 2-Oxa-6-azaspiro[3.3]heptane unit has been proposed as a surrogate for morpholine in drug-like compounds . Its synthesis has been shown to be challenging, and there is a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . Therefore, future research may focus on improving the synthesis process and exploring its potential applications in drug development.

properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.3]heptane oxalate

CAS RN

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Citations

For This Compound
11
Citations
RNS van der Haas, JA Dekker, J Hassfeld, A Hager… - …, 2017 - thieme-connect.com
An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented. While this compound is often isolated as an oxalate salt, its isolation as a sulfonic acid …
Number of citations: 6 www.thieme-connect.com
XX Chen, F Gao, Q Wang, X Huang, D Wang - Fitoterapia, 2014 - Elsevier
Two spiro paclitaxel-mimics consisting only of an oxetane D-ring and a C-13 side chain were designed and synthesized on the basis of analysis of structure–activity relationships (SAR) …
Number of citations: 22 www.sciencedirect.com
PK Gadekar, A Roychowdhury, PS Kharkar… - European Journal of …, 2016 - Elsevier
The design, synthesis and antimicrobial evaluation of a novel series of azaspiro analogues of linezolid (1) have been described. Linezolid comprises of a morpholine ring which is …
Number of citations: 40 www.sciencedirect.com
PK Gadekar, G Urunkar, A Roychowdhury… - Bioorganic …, 2021 - Elsevier
Herein we describe the design, synthesis and anticancer evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles as dual kinase inhibitors of IGF1R and EGFR. A series of saturated …
Number of citations: 10 www.sciencedirect.com
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 20 pubs.rsc.org
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu

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